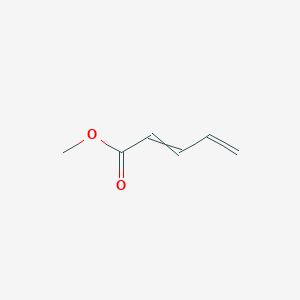

Methyl penta-2,4-dienoate

Descripción general

Descripción

Methyl penta-2,4-dienoate is a polar diene monomer that contains an ester group It is known for its ability to participate in various polymerization reactions, making it a valuable compound in the field of polymer chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl penta-2,4-dienoate can be synthesized through the coordination copolymerization with butadiene in the presence of a nickel catalyst . This method involves the use of specific reaction conditions to ensure the successful formation of the desired product.

Industrial Production Methods: The industrial production of methyl butadienecarboxylate typically involves large-scale polymerization processes. These processes are designed to produce high yields of the compound while maintaining the desired purity and quality. The use of advanced catalysts and optimized reaction conditions are crucial for efficient industrial production.

Análisis De Reacciones Químicas

Types of Reactions: Methyl penta-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents include halogens or other nucleophiles, depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Aplicaciones Científicas De Investigación

Methyl penta-2,4-dienoate has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of functionalized polymers, which have applications in various fields such as materials science and nanotechnology.

Biology: It is used in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering.

Medicine: It is used in the synthesis of pharmaceutical compounds and as a building block for the development of new drugs.

Industry: It is used in the production of high-performance materials, such as adhesives, coatings, and elastomers.

Mecanismo De Acción

Methyl penta-2,4-dienoate can be compared with other similar compounds, such as:

Methyl methacrylate: Both compounds contain ester groups and are used in polymerization reactions. methyl butadienecarboxylate has a diene structure, which allows it to participate in different types of polymerization reactions compared to methyl methacrylate.

Butadiene: Both compounds contain diene structures, but methyl butadienecarboxylate has an ester group, which gives it different chemical properties and reactivity compared to butadiene.

Uniqueness: The uniqueness of methyl butadienecarboxylate lies in its combination of a diene structure and an ester group. This combination allows it to participate in a wide range of polymerization reactions and form functionalized polymers with unique properties.

Comparación Con Compuestos Similares

- Methyl methacrylate

- Butadiene

- Ethyl butadienecarboxylate

- Vinyl acetate

Actividad Biológica

Methyl penta-2,4-dienoate, also known as methyl 1,3-butadiene-1-carboxylate, is an organic compound with a conjugated diene structure. This compound has garnered attention in various fields due to its potential biological activities and applications in synthetic chemistry.

This compound has the molecular formula CHO and a molecular weight of 112.13 g/mol. It appears as a colorless liquid with a boiling point of approximately 135.2 °C and a density of about 0.936 g/cm³. The compound is soluble in various organic solvents and can be synthesized through several methods, including:

- Esterification : Reaction of penta-2,4-dienoic acid with methanol in the presence of an acid catalyst.

- Acid Chloride Method : Reaction of penta-2,4-dienoic acid chloride with methanol at low temperatures to prevent side reactions.

Potential Biological Effects

- Polymerization and Biocompatibility : this compound has been polymerized to form poly(methyl isoprenecarboxylate), demonstrating its utility in creating biocompatible materials. The polymerization process involves radical mechanisms that can lead to various structural forms depending on reaction conditions .

- Enzyme Interactions : The compound has been utilized in studies involving enzyme-catalyzed reactions. Its structure suggests potential interactions with enzymes that could lead to metabolic transformations.

- Pharmaceutical Applications : Given its reactivity and ability to form polymers, this compound may serve as a precursor for pharmaceutical compounds or as an agent in drug development.

Study on Polymerization Mechanisms

A study investigated the radical polymerization of this compound under various conditions. The results indicated that the polymerization occurs via competing 1,4- and 1,2-addition modes with significant diastereomeric relationships formed during the process. The study highlighted that this compound was consumed approximately four times faster than ethyl sorbate in copolymerization experiments, indicating its higher reactivity .

Enzyme-Catalyzed Reactions

Research involving enzyme-catalyzed reactions demonstrated that this compound could participate in metabolic pathways relevant to drug metabolism. The compound's structure allows it to undergo oxidation and reduction reactions that are critical for biotransformation processes.

Comparative Analysis of Related Compounds

The following table summarizes key characteristics of this compound and its structural analogs:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | CHO | Conjugated diene; versatile reactivity |

| Methyl (2E,4E)-5-phenylpenta-2,4-dienoate | CHO | Contains a phenyl group; used in similar reactions |

| Ethyl 4-methylpenta-2,4-dienoate | CHO | Ethyl ester variant; higher boiling point |

| Dimethyl 2,4-pentadienoate | CHO | Contains two ester groups; used in different applications |

Propiedades

IUPAC Name |

methyl penta-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDLNNZTQJVBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294108 | |

| Record name | 2,4-Pentadienoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-75-9 | |

| Record name | 2,4-Pentadienoic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentadienoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.